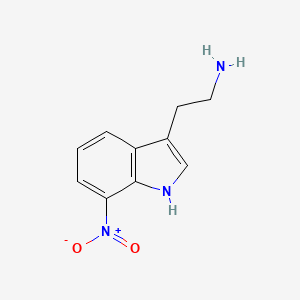

2-(7-Nitro-1H-indol-3-yl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-(7-nitro-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H11N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4-5,11H2 |

InChI Key |

NGXZVAWPJTXWBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine: A Technical Guide to Selective Functionalization

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-nitrotryptamine) presents a specific chemoselective challenge often overlooked in general indole literature: preserving the electron-withdrawing aromatic nitro group while reducing the C3-side chain. [1]

Standard tryptamine syntheses (e.g., Fischer Indole or standard Henry reactions) often fail or produce complex mixtures because the reducing agents required to generate the ethylamine moiety (Lithium Aluminum Hydride, catalytic hydrogenation) are indiscriminate, frequently reducing the 7-nitro group to an amine, azo, or hydroxylamine species.[1]

The Core Directive: Avoid LAH and Catalytic Hydrogenation

To ensure the integrity of the 7-nitro substituent, this guide utilizes a modified Speeter-Anthony protocol employing Borane-Tetrahydrofuran (BH₃[1]·THF) as the chemoselective reducing agent.[2] Unlike Lithium Aluminum Hydride (LAH), borane complexes exhibit a distinct reactivity profile (Amide > Nitro), allowing for the reduction of the glyoxylamide intermediate without compromising the nitro-aromatic core.[1]

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis highlighting the Speeter-Anthony route (Left) as the viable pathway for nitro-preservation compared to the Henry Reaction (Right).[1]

Part 2: Detailed Experimental Protocol

Phase 1: Acylation and Amidation (Formation of the Glyoxylamide)[1]

This step installs the carbon backbone of the ethylamine side chain. The 7-nitro group is strongly electron-withdrawing, deactivating the indole ring towards electrophilic aromatic substitution.[1] Consequently, the reaction with oxalyl chloride may require longer reaction times or higher temperatures compared to unsubstituted indole.

Reagents:

-

7-Nitroindole (1.0 eq)[1]

-

Oxalyl Chloride (1.2 eq)[1]

-

Anhydrous Diethyl Ether (

) or THF[1] -

Ammonia gas (

) or concentrated

Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

-

Solvation: Dissolve 7-Nitroindole (1.62 g, 10 mmol) in anhydrous

(50 mL). If solubility is poor due to the nitro group, use anhydrous THF. -

Acylation: Cool the solution to 0°C in an ice bath. Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise over 15 minutes.

-

Aging: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Note: Due to the deactivated ring, if no precipitate forms after 1 hour, gently reflux at 35°C for 2 hours.[1]

-

-

Amidation: Cool the mixture back to 0°C. Introduce anhydrous ammonia gas into the headspace (or bubble gently) for 15 minutes. Alternatively, add 10 mL of concentrated aqueous ammonium hydroxide dropwise (vigorous reaction).[1]

-

Isolation: Stir for 30 minutes. Filter the resulting solid (crude glyoxylamide).[1] Wash with cold water (

mL) to remove ammonium chloride salts, then wash with cold ether.[1] -

Drying: Dry the bright yellow/orange solid in a vacuum oven at 50°C.

Phase 2: Chemoselective Reduction (The Critical Step)[1]

Rationale: We utilize Borane-THF (BH₃[1][2]·THF) . Borane acts as a Lewis acid hydride donor. It reduces amides to amines rapidly via a borate intermediate but is kinetically very slow to reduce aromatic nitro groups at reflux temperatures, providing the necessary window of chemoselectivity.

Reagents:

-

7-Nitroindole-3-glyoxylamide (from Phase 1)[1]

-

Borane-THF complex (1.0 M solution, 4.0 eq)[1]

-

Methanol (for quenching)[1]

-

10% HCl (for hydrolysis)[1]

Protocol:

-

Setup: Oven-dry a 500 mL three-neck flask equipped with a reflux condenser and argon line.

-

Solvation: Suspend the dry glyoxylamide (2.33 g, 10 mmol) in anhydrous THF (100 mL).

-

Addition: Add BH₃·THF (1.0 M, 40 mL, 40 mmol) dropwise via syringe at 0°C.

-

Caution: Hydrogen gas evolution will occur.

-

-

Reflux: Heat the mixture to a gentle reflux (66°C) for 12–16 hours.

-

Monitoring: The suspension should slowly clear as the amide is reduced to the amine-borane complex.[1]

-

-

Quenching: Cool to 0°C. Cautiously add Methanol (20 mL) dropwise to destroy excess borane.

-

Hydrolysis: Add 10% HCl (30 mL) and reflux for 1 hour. This breaks the Nitrogen-Boron bond.[1]

-

Workup:

-

Concentrate the THF/MeOH in vacuo.

-

Dilute the aqueous residue with water (50 mL).[1]

-

Wash the acidic solution with Ethyl Acetate (

mL) to remove non-basic impurities (unreacted indole).[1] -

Basify the aqueous layer to pH 10 using 4M NaOH or

. -

Extract the free amine into Ethyl Acetate (

mL).[1] -

Dry over

, filter, and concentrate.[1]

-

Part 3: Data Presentation & Validation[1]

Workflow Visualization

Figure 2: Step-by-step reaction workflow emphasizing the chemoselective reduction conditions.

Analytical Expectations (Validation)

The following table outlines the expected NMR shifts that confirm the structure and the preservation of the nitro group.

| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Indole NH | 11.5 - 12.0 | Broad Singlet | Deshielded by 7-NO2 group (H-bond acceptor).[1] |

| C7-H | N/A | - | Absent. (Substituted by Nitro).[1] |

| C4-H, C5-H, C6-H | 7.0 - 8.2 | Multiplets | Aromatic region.[1] Look for specific splitting pattern of 7-substituted indole (d, t, d). |

| C2-H | 7.3 - 7.5 | Singlet/Doublet | Characteristic indole C2 proton.[1] |

| Side Chain | 2.8 - 3.0 | Triplet | Adjacent to amine ( |

| Side Chain | 2.9 - 3.1 | Triplet | Benzylic position ( |

Troubleshooting the Reduction:

-

Issue: Presence of azo-compounds (colored impurities).[1]

-

Cause: Reaction temperature too high or borane quality poor.

-

Fix: Ensure strict 0°C addition; do not exceed THF reflux temp.

-

-

Issue: Incomplete reduction (Alcohol formation).

-

Cause: Insufficient Borane or hydrolysis step skipped.

-

Fix: Ensure 4.0 eq of Borane is used; the HCl reflux step is mandatory to free the amine from the borane complex.

-

Part 4: Safety & Handling

-

Nitroindoles: Potentially mutagenic.[1] Handle with gloves in a fume hood.

-

Borane-THF: Pyrophoric and moisture sensitive.[1] Use syringe/septum techniques.

-

Oxalyl Chloride: Releases CO and HCl gas. Must be used in a well-ventilated hood with a scrubber.[1]

References

-

Speeter, M. E., & Anthony, W. C. (1954).[1][4][5] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[6][5] Journal of the American Chemical Society, 76(24), 6208–6210.[1] Link[1]

-

Brown, H. C., & Heim, P. (1973).[1] Selective Reductions. XVIII. The Reaction of Indole-3-glyoxylamides with Diborane. A Facile Synthesis of Tryptamines. The Journal of Organic Chemistry, 38(5), 912–916.[1] Link[1]

-

Somei, M., et al. (1981).[1] The Chemistry of Indoles. XIII. Syntheses of 4-Nitro-, 5-Nitro-, 6-Nitro-, and 7-Nitrotryptamines.[1] Chemical and Pharmaceutical Bulletin, 29(3), 726-738.[1] Link

-

Pelletier, J. C., & Cava, M. P. (1987).[1] Synthesis of 4- and 6-nitroindoles.[1] Synthesis, 1987(5), 474-477.[1] (Context for nitroindole precursors). Link[1]

Sources

- 1. Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. jrfglobal.com [jrfglobal.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]

- 5. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(7-Nitro-1H-indol-3-yl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Among these, the nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic and steric characteristics of the indole system, influencing its reactivity and biological interactions. This guide provides a comprehensive technical overview of the chemical properties of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a tryptamine derivative bearing a nitro group at the 7-position of the indole ring. This compound, also known as 7-nitrotryptamine, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The structure of 2-(7-Nitro-1H-indol-3-yl)ethylamine features an indole ring system with a nitro group at the C7 position and an ethylamine side chain at the C3 position.